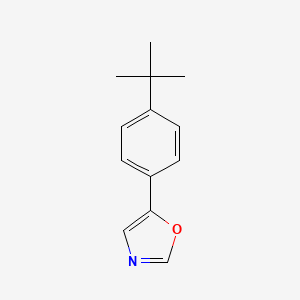

5-(4-Tert-butylphenyl)-1,3-oxazole

Description

BenchChem offers high-quality 5-(4-Tert-butylphenyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Tert-butylphenyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12-8-14-9-15-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUULGWKJLACSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320854 | |

| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

243455-52-9 | |

| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Properties of 5-aryl-1,3-oxazole derivatives

An In-Depth Technical Guide to the Properties of 5-Aryl-1,3-Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole moiety is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[4] Among its many variations, 5-aryl-1,3-oxazole derivatives have emerged as a particularly privileged class of compounds, demonstrating significant potential in the development of novel therapeutics.[1][2] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of the chemical properties, synthesis strategies, and pharmacological applications of 5-aryl-1,3-oxazole derivatives, offering field-proven insights for professionals in drug discovery and development.

Chemical Properties and Synthesis Strategies

The 1,3-oxazole ring is an aromatic system, though its aromaticity is less pronounced than that of benzene, which contributes to its unique reactivity.[5] The arrangement of the oxygen and nitrogen heteroatoms influences the electron density distribution within the ring, making specific positions susceptible to either electrophilic or nucleophilic attack. The hydrogen at the C2 position is notably acidic, a feature that can be exploited in certain synthetic modifications.[6]

The synthesis of the 5-aryl-1,3-oxazole core can be achieved through several established and modern methodologies. The choice of a synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for mild reaction conditions to preserve sensitive functional groups.

Key Synthetic Methodologies

Classic methods like the Robinson-Gabriel and Fischer syntheses have historically been employed.[7] However, modern drug discovery often favors more efficient and versatile reactions.

-

Van Leusen Oxazole Synthesis: This is a powerful one-pot reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. It reacts with an aromatic aldehyde to form the 5-aryl substituted oxazole ring.[8] The use of a quaternary ammonium hydroxide ion exchange resin as a catalyst allows for high yields and purity, as the base and the p-tolylsulfinic acid byproduct can be easily removed by filtration.[8]

-

Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions have become indispensable for constructing the oxazole core and for its further functionalization.[8] For instance, copper-catalyzed [3+2] annulation provides an efficient route to substituted oxazoles.[8] Direct arylation, catalyzed by palladium complexes, allows for the introduction of aryl groups at specific positions on a pre-formed oxazole ring, offering modularity in synthesis.[8]

-

Polymer-Supported Synthesis: To achieve milder reaction conditions, polymer-supported triphenylphosphine (poly-TPP) can be used.[9] This approach facilitates the generation of the key iminophosphorane intermediate at room temperature, which is crucial for the cyclization step, and simplifies purification by allowing the reagent to be filtered off.[9]

Caption: Generalized workflow for the Van Leusen synthesis of 5-aryl-1,3-oxazoles.

Experimental Protocol: Van Leusen Synthesis of a 5-Aryl-1,3-Oxazole

This protocol describes a representative synthesis of a 5-aryloxazole using TosMIC and an aromatic aldehyde, catalyzed by a resin.[8] This method is chosen for its high yield, purity of the final product, and simplified workup procedure.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Quaternary ammonium hydroxide ion exchange resin (e.g., Amberlite IRA-900) (1.5 g)

-

Methanol (15 mL)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the aromatic aldehyde (1.0 mmol) in methanol (15 mL), add TosMIC (1.1 mmol).

-

Add the ion exchange resin (1.5 g) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the resin and the byproduct (p-tolylsulfinic acid) adsorbed onto it. Wash the resin with a small amount of methanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in dichloromethane (20 mL) and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure 5-aryloxazole.

-

Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Pharmacological Properties and Biological Activities

5-Aryl-1,3-oxazole derivatives are renowned for their broad and potent pharmacological activities. The electronic nature and steric bulk of the substituent on the C5-aryl ring, as well as substitutions at other positions of the oxazole core, play a pivotal role in delineating their biological effects.[2]

Anticancer Activity

The anticancer potential of oxazole derivatives is one of their most extensively studied properties.[10] These compounds can induce apoptosis and inhibit cell proliferation in a wide range of cancer cell lines through various mechanisms of action.[10][11]

Mechanism of Action:

-

Tubulin Inhibition: A primary mechanism involves the disruption of microtubule dynamics.[12] Certain derivatives bind to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules. This arrests the cell cycle and ultimately leads to apoptotic cell death.[12][13]

-

Kinase Inhibition: Many oxazoles act as potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation, such as Glycogen Synthase Kinase 3 (GSK-3).[14]

-

Other Targets: Other reported mechanisms include the inhibition of DNA topoisomerases, targeting of G-quadruplex structures in DNA, and modulation of STAT3 signaling pathways.[10]

Caption: Mechanism of tubulin polymerization inhibition by 5-aryl-1,3-oxazole derivatives.

Structure-Activity Relationship (SAR): The anticancer activity is highly dependent on the substitution pattern. For example, in a series of 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylates, compound 15 showed potent and broad-spectrum cytotoxic activity.[13] Docking studies suggested it binds effectively to both the colchicine site of tubulin and the ATP-binding site of CDK2.[13]

Table 1: Anticancer Activity of Representative 5-Aryl-1,3-Oxazole Derivatives

| Compound ID | R (at C5-Aryl) | Cancer Cell Line | Activity (IC₅₀ or GI₅₀) | Reference |

| Compound 15 | Benzylsulfonyl | 60 Cancer Cell Lines | Average GI₅₀ = 5.37 µM | [13] |

| 4s | 4-Methoxyphenyl | Melanoma (MDA-MB-435) | Growth % = 15.43 | [15] |

| 4l | Thiophen-2-yl | MX-1 (In vivo model) | Active | [11] |

| Unnamed | 3,4-dimethoxyphenyl | Hep-2 | IC₅₀ = 60.2 µM | [12] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents critical.[16] 5-Aryl-1,3-oxazole derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.[2][7][17]

Mechanism of Action: The exact mechanisms are varied and can depend on the specific derivative and microbial target. Some compounds are believed to interfere with essential cellular processes, such as cell wall synthesis or nucleic acid replication. For some derivatives, activity against Gram-positive bacteria like Staphylococcus aureus has been particularly noted.[18]

Structure-Activity Relationship (SAR): A study of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives found that compounds with a 3,4-dimethoxyphenyl group at the C-5 position of the oxazole ring showed good activity against Proteus mirabilis.[19] This suggests that electron-donating groups on the aryl ring can be beneficial for activity against specific pathogens.[19] However, the same study noted that combining the 1,3-thiazole and 1,2-oxazole rings in this manner was less effective for broad-spectrum activity, indicating that the overall molecular architecture is crucial.[19]

Table 2: Antimicrobial Activity of Representative 5-Aryl-1,3-Oxazole Derivatives

| Compound Class | R (at C5-Aryl) | Target Microbe | Activity (MIC or Zone of Inhibition) | Reference |

| Thiazolyl-oxazoles | 3,4-dimethoxyphenyl | P. mirabilis | Good Activity | [17][19] |

| Thiazolyl-oxazoles | Various | E. coli, S. aureus | Less Active | [19] |

| Amido sulfonamides | Various | Gram-positive & Gram-negative | Comparable to reference drugs | [16] |

| Spiro-oxazoles | Indole-based | Aspergillus niger | High Activity (up to 90 mm inhibition) | [7] |

Other Notable Biological Activities

-

Anti-Inflammatory Activity: Certain oxazole derivatives exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin, which itself contains an oxazole core.[2][20]

-

Neuroprotective Activity: A novel series of 5-(ω-aryloxyalkyl)oxazole derivatives were found to be potent inducers of brain-derived neurotrophic factor (BDNF) in human neuroblastoma cells.[21] One lead compound showed an EC₅₀ of 7.9 µM and demonstrated efficacy in a diabetic rat model by improving nerve function.[21]

-

GSK-3 Inhibition: As mentioned previously, 5-aryl-4-carboxamide-1,3-oxazoles have been identified as a potent and selective series of GSK-3 inhibitors, with potential applications in treating neurological disorders like bipolar disorder.[14]

Consolidated Structure-Activity Relationship (SAR) Analysis

Synthesizing the data across multiple studies reveals key structural features that govern the biological activity of 5-aryl-1,3-oxazole derivatives. The C5-aryl ring is a critical determinant of potency and selectivity.

Caption: Key pharmacophoric features and SAR summary for 5-aryl-1,3-oxazole derivatives.

-

The C5-Aryl Moiety: This is the most crucial element. Its electronic properties (electron-donating vs. electron-withdrawing groups) and substitution pattern directly modulate the interaction with biological targets. For instance, methoxy groups favor certain antimicrobial activities, while more complex sulfonyl groups are seen in potent anticancer agents.[13][19]

-

The C2 Position: Substitution at this position is well-tolerated and can be used to append other pharmacophores or modulate physicochemical properties like solubility.

-

The C4 Position: This position is key for specific target interactions. For example, introducing a carboxamide group at C4 led to potent and selective GSK-3 inhibitors.[14] Ester and nitrile groups at this position are also common in potent anticancer derivatives.[13]

Conclusion and Future Perspectives

The 5-aryl-1,3-oxazole scaffold represents a versatile and highly valuable core in modern medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives underscore its importance. The demonstrated efficacy in preclinical models for cancer, microbial infections, and neurological conditions highlights the immense therapeutic potential of this compound class.[10][16][21]

Future research should focus on several key areas. The development of more stereoselective and atom-economical synthetic methods will be crucial for creating complex and diverse chemical libraries. A deeper investigation into the mechanisms of action, particularly for antimicrobial and neuroprotective effects, will enable more rational drug design. Finally, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be the critical next step in translating the promise of 5-aryl-1,3-oxazole derivatives from the laboratory to the clinic.

References

-

Maekawa, T., et al. (2003). Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers. Chemical & Pharmaceutical Bulletin, 51(5), 565-572. [Link]

-

Patil, S. A., et al. (2025). Synthesis and Antimicrobial Screening of New 5-Aryl-3-(4-Aryl-1,3-Thiazol-2-yl)-1,2-Oxazole Derivatives. Polycyclic Aromatic Compounds. [Link]

-

V, S., et al. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Synthetic Communications, 50(13), 1964-1974. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Pharmaceutical Sciences, 28(2), 89-105. [Link]

-

Singh, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 35-56. [Link]

-

Bielenica, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3983. [Link]

-

Kachaeva, M. V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

-

Pathak, A., et al. (2020). Pharmacological Evaluation of 5-Aryl-1,3,4-Oxadiazole-2(3h) Thione Derivatives as Anti-Inflammatory Agents. International Journal of Pharmaceutical Research and Innovation, 13, 105-117. [Link]

-

Ahsan, M. J., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2013, 604803. [Link]

-

Al-Khayat, M. H., et al. (2024). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. Naturalista Campano, 28(1), 1-13. [Link]

-

Patil, S. A., et al. (2023). Synthesis and Antimicrobial Screening of New 5-Aryl-3-(4-Aryl-1,3-Thiazol-2-yl)-1,2-Oxazole Derivatives. Polycyclic Aromatic Compounds. [Link]

-

Sharma, P., & Kumar, V. (2023). Chemistry and Pharmacological Applications of 1,3-Oxazoles. IGI Global. [Link]

-

Munoz-Sanjuan, I., et al. (2012). 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1952-1956. [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. [Link]

-

Al-Jaff, B. M., & Al-Masoudi, W. A. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 45-50. [Link]

-

Pathak, A., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]

-

Farooq, U., et al. (2022). Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles. Synthetic Communications, 52(12), 1637-1667. [Link]

-

Al-Obaidi, A. S. M., et al. (2020). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Systematic Reviews in Pharmacy, 11(3), 390-401. [Link]

-

Sheeja Rekha, A. G., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364. [Link]

-

Semenyuta, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15. [Link]

-

Singh, S., et al. (2020). Current scenario of 1,3-oxazole derivatives for anticancer activity. Semantic Scholar. [Link]

-

Sharma, A., et al. (2018). Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. Semantic Scholar. [Link]

-

Anonymous. (n.d.). A REVIEW ON OXADIAZOLES AS A PHARMACOLOGICALLY ACTIVE NUCLEUS. AWS. [Link]

-

ResearchGate. (2017). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. [Link]

-

Al-Mokhtar, M. A., et al. (2024). Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. Global Scientific Journals, 12(6), 265-288. [Link]

-

Nagafuji, P., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5288-5299. [Link]

-

Opperman, T. J., et al. (2014). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 5(7), 816-821. [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]

-

Wang, C., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(12), 683. [Link]

-

Ghorbani-Vaghei, R., et al. (2017). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Medicinal Chemistry Research, 26, 856-864. [Link]

-

Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]

-

Brovarets, V. S., et al. (2015). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. ijmpr.in [ijmpr.in]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. iajps.com [iajps.com]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. benthamscience.com [benthamscience.com]

- 11. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. whitesscience.com [whitesscience.com]

- 21. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Photophysical Characteristics of 5-Substituted Oxazoles: A Technical Guide

Executive Summary

This guide provides a rigorous technical analysis of 5-substituted oxazole derivatives, a class of heterocyclic fluorophores critical to scintillator technology, bio-imaging, and organic light-emitting diodes (OLEDs). Unlike the more common 2-substituted benzoxazoles, 5-substituted oxazoles offer unique conjugation pathways that facilitate tunable Intramolecular Charge Transfer (ICT). This document details the electronic mechanisms governing their emission, solvatochromic behaviors, and precise protocols for their photophysical characterization.

Molecular Architecture & Electronic Theory

The oxazole ring consists of an oxygen atom at position 1 and a nitrogen atom at position 3. The 5-position is electronically significant because it lies in direct conjugation with the electron-deficient C=N bond, allowing substituents at this position to dramatically modulate the HOMO-LUMO gap.

The Donor- -Acceptor (D- -A) System

In 5-substituted oxazoles, the oxazole ring typically acts as an electron-withdrawing core (or auxiliary acceptor) when coupled with electron-rich substituents (e.g., phenyl, amino, or styryl groups) at the 5-position.[1]

-

Ground State (

): The dipole moment is generally moderate. -

Excited State (

): Upon photoexcitation, electron density shifts from the donor (at C5) toward the nitrogen (N3) or an auxiliary acceptor at C2. This creates a highly polarized ICT state. -

Substituent Effect:

-

Electron Donating Groups (EDGs) at C5 (e.g.,

, -

Conjugation Extension: Aryl groups at C5 extend the

-system, increasing the oscillator strength (

-

Mechanism of Fluorescence

The primary emission mechanism is radiative decay from the planar ICT state. However, two competing non-radiative pathways must be controlled:

-

Intersystem Crossing (ISC): Promoted by heavy atoms (Br, I) attached to the ring, leading to phosphorescence (rare in optimized fluorophores).

-

Twisted Intramolecular Charge Transfer (TICT): If the 5-substituent can rotate (e.g., a dimethylamino group), the molecule may relax into a non-emissive twisted state, quenching fluorescence in polar solvents.

Figure 1: Energy pathway showing the transition from Ground State to the Intramolecular Charge Transfer (ICT) state, with the competing TICT quenching pathway.

Solvatochromism & Environmental Sensitivity[1]

5-substituted oxazoles exhibit positive solvatochromism. As solvent polarity increases, the highly polar ICT excited state is stabilized more than the ground state, lowering the energy of the

The Lippert-Mataga Analysis

To quantify the change in dipole moment (

Equation:

Where:

- : Onsager cavity radius (molecular radius).

- : Orientation polarizability, defined as $ \frac{\epsilon-1}{2\epsilon+1} - \frac{n^2-1}{2n^2+1} $.

Experimental Insight: If the plot of

pH Sensitivity

The Nitrogen atom at position 3 is a weak base (

-

Acidic Media: Protonation of N3 enhances its electron-withdrawing character, strengthening the ICT pull from the 5-substituent. This often results in a significant bathochromic shift or "turn-on" fluorescence response, useful for lysosomal imaging.

Experimental Characterization Protocols

Protocol A: Determination of Fluorescence Quantum Yield ( )

Method: Relative Determination (Gradient Method). Why this method? Single-point measurements are prone to errors from the Inner Filter Effect (IFE). The gradient method self-validates by ensuring linearity across concentrations.

Reagents:

-

Standard: Quinine Sulfate in 0.1 M

( -

Solvent: Spectroscopic grade (HPLC grade or higher).

Workflow:

-

Preparation: Prepare 5 dilutions of the 5-substituted oxazole and 5 dilutions of the standard.

-

Absorbance Check: Ensure Absorbance (

) at the excitation wavelength ( -

Acquisition: Record the integrated fluorescence intensity (

) for all samples. -

Plotting: Plot Integrated Fluorescence (

) vs. Absorbance ( -

Calculation:

(Where

Figure 2: The Gradient Method workflow for minimizing Inner Filter Effects during Quantum Yield determination.

Protocol B: Solvatochromic Shift Assay

Objective: To map the environmental sensitivity.

-

Solvent Selection: Select 5-7 aprotic solvents with varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). Avoid protic solvents initially to isolate dipolar effects.

-

Measurement: Record

and -

Data Processing: Convert wavelengths to wavenumbers (

) and calculate Stokes Shift. -

Validation: Plot Stokes Shift vs. Orientation Polarizability (

). A linear fit (

Summary of Photophysical Data (Representative Class)

The following table summarizes typical ranges for 5-aryl substituted oxazoles, illustrating the effect of electron donation.

| 5-Substituent (R) | Stokes Shift (nm) | Electronic Character | |||

| Phenyl | 280 - 310 | 350 - 370 | ~60 | 0.60 - 0.80 (CHX) | Weak ICT |

| 4-Methoxyphenyl | 310 - 330 | 380 - 410 | ~80 | 0.70 - 0.90 (EtOH) | Moderate ICT |

| 4-(Dimethylamino) | 340 - 380 | 450 - 520 | >100 | 0.30 - 0.60 (DCM) | Strong ICT / TICT risk |

| 4-Nitrophenyl | 300 - 320 | Weak/Non | N/A | < 0.01 | Fluorescence Quenched |

Note: Data derived from general trends in 2,5-diaryloxazole derivatives [1][2].

References

-

BenchChem. "An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives." BenchChem Technical Library. Accessed 2025.[1][2][3][4] Link

-

Ríos, M. C., et al. "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives."[5] RSC Advances, 2026. Link

- Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 83, no. 12, 2011, pp. 2213-2228. (Standard protocol reference).

- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd ed., Springer, 2006.

-

Saijo, R., et al. "Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines." European Journal of Organic Chemistry, 2025.[4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Bioisosteric Potential of tert-Butylphenyl Oxazoles: A Technical Guide

Executive Summary

The tert-butylphenyl oxazole scaffold represents a high-value structural motif in medicinal chemistry, functioning as a dual-purpose bioisostere. It combines the lipophilic, space-filling capacity of the tert-butylphenyl group—ideal for occupying hydrophobic pockets in receptors (e.g., COX-2, PPARs, Nuclear Receptors)—with the physicochemical modulation of the oxazole ring. The oxazole moiety serves as a stable surrogate for metabolically labile esters and amides, while also acting as a rigid linker that mimics the geometry of biaryl systems. This guide details the rationale, synthesis, and application of this scaffold to optimize potency and metabolic stability in lead compounds.[1]

Part 1: The Bioisosteric Rationale[1][2]

The "Anchor and Linker" Strategy

The utility of the tert-butylphenyl oxazole motif stems from the synergistic properties of its two components:

-

The tert-Butylphenyl "Anchor":

-

Hydrophobic Filling: The bulky tert-butyl group (Van der Waals volume ~78 ų) is highly effective at filling large, lipophilic pockets within enzyme active sites (e.g., the S1' pocket of proteases or the hydrophobic channel of COX-2).

-

Electronic Influence: The alkyl group exerts a weak inductive effect (+I), increasing electron density on the phenyl ring, which can influence

stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein.

-

-

The Oxazole "Linker":

-

Amide/Ester Bioisosterism: The 1,3-oxazole ring is a classical bioisostere for amide (-CONH-) and ester (-COO-) bonds. It replicates the planar geometry and hydrogen-bond acceptor capability (via the nitrogen atom) but eliminates the susceptibility to hydrolytic cleavage by esterases or amidases.

-

Conformational Restriction: Unlike flexible alkyl chains, the oxazole ring introduces rigidity, reducing the entropic penalty upon binding.

-

Dipole Modulation: The oxazole ring has a significant dipole moment, which can be leveraged to optimize orientation within an electrostatic field of a binding pocket.

-

Metabolic Stability Profile

-

Hydrolysis Resistance: The primary advantage over esters/amides is absolute resistance to plasma hydrolysis.

-

Oxidative Liability: While the oxazole ring itself is relatively stable, the tert-butyl group is a known "soft spot" for CYP450-mediated oxidation (typically CYP3A4 or CYP2C9), leading to hydroxylation (

-oxidation).-

Mitigation Strategy: If metabolic clearance is too high, the tert-butyl group can be modified to a trifluoromethyl-cyclopropyl moiety or a deuterated analog, though the tert-butylphenyl oxazole remains the primary tool for initial potency optimization.

-

Part 2: Physicochemical Profiling

| Property | Phenyl-Amide Analog | tert-Butylphenyl Oxazole | Impact on Drug Design |

| LogP | Moderate | High (Lipophilic) | Increases membrane permeability; risk of non-specific binding if >5. |

| H-Bond Donors | 1 (NH) | 0 | Improves CNS penetration (reduces efflux potential). |

| H-Bond Acceptors | 1 (C=O) | 2 (N, O) | Retains interaction with Ser/Thr/Tyr residues. |

| Rotatable Bonds | High | Low | Rigidifies structure; improves binding affinity (enthalpic gain). |

| Metabolic Stability | Low (Hydrolysis) | High (Oxidative only) | Extends half-life ( |

Part 3: Synthetic Methodologies

Decision Matrix for Synthesis

The choice of synthetic route depends on the substitution pattern of the oxazole (2,4-, 2,5-, or 2,4,5-substituted).

Caption: Synthetic decision tree for accessing specific regioisomers of tert-butylphenyl oxazoles.

Protocol 1: Robinson-Gabriel Cyclization (2,4-Disubstituted)

This is the most robust method for synthesizing 2-(4-tert-butylphenyl)oxazoles.

Reagents:

-

4-tert-butylbenzoic acid (Start material A)[2]

-

2-Aminoacetophenone derivative or

-bromo ketone -

Polyphosphoric acid (PPA) or Burgess Reagent

Step-by-Step Methodology:

-

Amide Formation: React 4-tert-butylbenzoyl chloride with 2-amino-1-phenylethanone (or relevant

-amino ketone) in DCM with Et-

Checkpoint: Verify amide formation via TLC (shift in R

) and LC-MS.

-

-

Cyclodehydration:

-

Dissolve the keto-amide in Polyphosphoric Acid (PPA).

-

Heat to 140°C for 2–4 hours.

-

Mechanism:[1] Acid-catalyzed enolization followed by intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration.

-

-

Work-up:

-

Pour the hot reaction mixture onto crushed ice (exothermic quench).

-

Neutralize with NaOH (aq) to pH 8.

-

Extract with Ethyl Acetate (3x).

-

Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Protocol 2: Suzuki-Miyaura Coupling (Modular Approach)

Ideal for late-stage diversification.

Reagents:

-

2-Chloro-oxazole or 2-Bromo-oxazole

-

4-tert-butylphenylboronic acid

-

Pd(PPh

) -

K

CO

Methodology:

-

Degas a mixture of DME/Water (4:1).

-

Add the halo-oxazole (1.0 eq) and boronic acid (1.2 eq).

-

Add catalyst and base under Argon atmosphere.

-

Reflux at 90°C for 12 hours.

-

Validation: This route preserves the oxazole ring and allows for library generation of different phenyl analogs.

Part 4: Case Studies & Applications

COX-II Inhibitors (Anti-inflammatory)

Context: Selective COX-2 inhibitors (coxibs) require a specific geometry to fit the side pocket of the COX-2 enzyme, which is larger than that of COX-1. Application:

-

The tert-butylphenyl group mimics the bulky methyl-sulfone or sulfonamide phenyl ring found in Celecoxib, but utilizes lipophilicity rather than polarity to anchor the molecule.

-

The oxazole ring replaces the central pyrazole or furanone, reducing polar surface area (PSA) while maintaining the necessary 120° bond angle between aryl rings.

-

Outcome: Improved blood-brain barrier (BBB) penetration due to reduced PSA, useful for neuroinflammation targets.

Tubulin Polymerization Inhibitors

Context: Combretastatin A-4 (CA-4) contains a cis-stilbene double bond that is metabolically unstable and prone to isomerization to the inactive trans form. Application:

-

Replacement of the cis-stilbene bridge with a 4,5-disubstituted oxazole ring.

-

The tert-butylphenyl group replaces one of the methoxy-phenyl rings to probe the hydrophobic tolerance of the colchicine binding site.

-

Result: The oxazole "locks" the two aryl rings in a cis-like orientation, retaining potent cytotoxicity (IC

in nanomolar range) while eliminating isomerization liability.

Part 5: Visualizing the Bioisosteric Swap

Caption: Schematic representation of the bioisosteric replacement strategy, highlighting the transition from a labile amide/alkyl system to the robust tert-butylphenyl oxazole scaffold.

References

-

BenchChem. (2025).[3][4] The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. Retrieved from

-

National Institutes of Health (NIH). (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from

-

Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Retrieved from

-

BenchChem. (2025).[3][4] 5-(3-(tert-Butyl)phenyl)oxazol-2-amine: Technical Profile. Retrieved from

-

Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Retrieved from

-

Future Medicinal Chemistry. (2013). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor.[5] PubMed. Retrieved from

-

Journal of Medicinal Chemistry. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors. ACS Publications. Retrieved from

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Van Leusen Reaction Protocol for the Synthesis of 5-Aryl Oxazoles: An Application Note for Researchers

Introduction: The Enduring Utility of the Van Leusen Reaction in Heterocyclic Chemistry

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic molecules with diverse biological activities.[1][2][3] Among the synthetic methodologies available for the construction of this important heterocyclic core, the Van Leusen oxazole synthesis stands out for its reliability, operational simplicity, and broad substrate scope.[1][2] First reported by van Leusen and colleagues in 1972, this reaction provides a direct and efficient route to 5-substituted oxazoles through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][2] This application note provides a detailed protocol for the synthesis of 5-aryl oxazoles, delves into the mechanistic underpinnings of the reaction, and offers practical guidance for researchers and professionals in drug development.

TosMIC, a stable, odorless, and commercially available reagent, is the linchpin of this transformation.[1][2] Its unique trifunctional nature—possessing an acidic α-proton, an isocyanide group, and a tosyl group as an excellent leaving group—drives the formation of the oxazole ring.[4][5][6] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in the synthetic chemist's arsenal.

Mechanistic Insights: A Stepwise Look at the Formation of the Oxazole Ring

The Van Leusen oxazole synthesis proceeds through a well-established, multi-step mechanism initiated by the deprotonation of TosMIC.[7][8] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting any unexpected outcomes.

-

Deprotonation of TosMIC: The reaction commences with the deprotonation of the acidic methylene proton of TosMIC by a base, typically a carbonate or alkoxide. The electron-withdrawing nature of both the sulfonyl and isocyanide groups renders this proton sufficiently acidic for removal under mild basic conditions, generating a nucleophilic TosMIC anion.[4][7]

-

Nucleophilic Addition to the Aldehyde: The newly formed TosMIC anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. This addition step forms a tetrahedral intermediate.

-

Intramolecular Cyclization (5-endo-dig): The tetrahedral intermediate undergoes a 5-endo-dig intramolecular cyclization, where the alkoxide oxygen attacks the carbon of the isocyanide group.[7] This ring-closing step forms a five-membered oxazoline intermediate.[1][4]

-

Elimination of Toluenesulfinic Acid: The final step involves the base-promoted elimination of the tosyl group as p-toluenesulfinic acid from the oxazoline intermediate. This elimination is the driving force for the aromatization of the ring, yielding the stable 5-aryl oxazole product.[4]

The overall transformation can be visualized as a [3+2] cycloaddition between the aldehyde and the deprotonated TosMIC.[1][2]

Visualizing the Pathway: Reaction Mechanism

Caption: The reaction mechanism of the Van Leusen synthesis of 5-aryl oxazoles.

Experimental Protocol: Synthesis of 5-Phenyl-1,3-oxazole

This protocol provides a general procedure for the synthesis of a representative 5-aryl oxazole, 5-phenyl-1,3-oxazole, from benzaldehyde and TosMIC.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Benzaldehyde | 106.12 | 5.0 | 1.0 |

| Tosylmethyl isocyanide (TosMIC) | 195.24 | 5.5 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 |

| Methanol (anhydrous) | - | 50 mL | - |

| Ethyl acetate | - | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.38 g, 10.0 mmol).

-

Addition of Reactants: Add anhydrous methanol (50 mL) to the flask, followed by benzaldehyde (0.51 mL, 5.0 mmol) and tosylmethyl isocyanide (1.07 g, 5.5 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-phenyl-1,3-oxazole.

Visualizing the Workflow: Experimental Procedure

Caption: A general experimental workflow for the Van Leusen oxazole synthesis.

Scope and Variations

The Van Leusen reaction is highly versatile and has been adapted for various applications.

-

Substrate Scope: The reaction is tolerant of a wide range of aryl aldehydes, including those with electron-donating and electron-withdrawing substituents.[1] Heteroaromatic aldehydes are also suitable substrates.[1]

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the reaction, often reducing reaction times to minutes while maintaining high yields.[1][2]

-

Ionic Liquids: The use of ionic liquids as a solvent has been explored as a greener alternative to traditional organic solvents, often with the benefit of easy product separation and solvent recycling.[1]

-

One-Pot Procedures: Modified protocols allow for the synthesis of 5-(het)aryl oxazoles from (het)aryl methyl alcohols or benzyl bromides via in-situ oxidation to the corresponding aldehyde, followed by the Van Leusen reaction.[1]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | - Inactive base- Wet solvent or reagents- Insufficient reaction time or temperature | - Use freshly dried base.- Ensure all solvents and reagents are anhydrous.- Monitor the reaction by TLC to confirm completion and adjust time/temperature as needed. |

| Formation of Side Products | - Polymerization of TosMIC- Competing side reactions of the aldehyde | - Add TosMIC slowly to the reaction mixture.- Ensure the reaction is performed under an inert atmosphere if the aldehyde is sensitive to oxidation. |

| Difficult Purification | - Co-elution of product with starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |

Conclusion

The Van Leusen reaction for the synthesis of 5-aryl oxazoles is a robust and highly valuable transformation in modern organic synthesis. Its operational simplicity, use of a stable and readily available reagent, and broad substrate tolerance make it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and following a well-defined protocol, researchers can reliably access a diverse range of 5-aryl oxazoles for further investigation in drug discovery and materials science.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Van Leusen reaction. Grokipedia. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Center for Biotechnology Information. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]

-

Van Leusen Reaction. SynArchive. [Link]

-

Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Van Leusen Reaction. YouTube. [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic-Chemistry.org. [Link]

-

Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

-

Solved The Van Leusen Oxazole Synthesis allows the. Chegg.com. [Link]

-

Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. YouTube. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Cyclization Strategies for 4-tert-Butylphenyl Oxazole Scaffolds

This Application Note and Protocol guide details the cyclization strategies for synthesizing oxazoles incorporating the 4-tert-butylphenyl moiety. This specific lipophilic scaffold is a critical pharmacophore in medicinal chemistry, notably in non-steroidal anti-inflammatory drugs (e.g., oxaprozin derivatives) and PPAR agonists, where the bulky tert-butyl group fills hydrophobic pockets in target proteins.

Introduction & Strategic Analysis

The synthesis of oxazoles substituted with a 4-tert-butylphenyl group presents unique challenges due to the steric bulk and lipophilicity of the tert-butyl moiety. The choice of cyclization method dictates the regiochemistry (position 2, 4, or 5) of the aryl ring on the oxazole core.

This guide covers three distinct cyclization pathways, selected based on their regiochemical outcomes and scalability:

-

The Blümlein-Lewy/Bredereck Condensation: The primary route for 4-aryl substituted oxazoles.

-

The Robinson-Gabriel Cyclodehydration: The standard route for 5-aryl substituted oxazoles.

-

Iodine-Mediated Oxidative Cyclization: A mild, metal-free approach for sensitive substrates.

Key Regiochemical Decision Matrix

| Desired Regioisomer | Precursor Type | Recommended Method |

| 4-(4-t-Bu-Ph)-Oxazole | Protocol A (Blümlein-Lewy) | |

| 5-(4-t-Bu-Ph)-Oxazole | Protocol B (Robinson-Gabriel) | |

| 2,5-Disubstituted | Internal Alkyne / Enamide | Protocol C (Oxidative) |

Protocol A: Synthesis of 4-(4-tert-butylphenyl)oxazoles

Method: Modified Blümlein-Lewy / Bredereck Synthesis Mechanism: Intermolecular nucleophilic substitution followed by intramolecular cyclodehydration.

This is the most robust method for placing the bulky aryl group at the 4-position . The reaction proceeds via the condensation of an

Precursor Preparation[1][2][3]

-

Target Precursor: 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one.

-

Reagents: 4-tert-butylacetophenone, Bromine (or Phenyltrimethylammonium tribromide for milder conditions).

Detailed Protocol

Step 1: Bromination (Precursor Synthesis)

-

Dissolve 4-tert-butylacetophenone (10.0 mmol) in glacial acetic acid (20 mL).

-

Add bromine (10.0 mmol) dropwise at 0°C over 30 minutes. The steric bulk of the tert-butyl group generally prevents ring bromination, directing substitution to the

-carbon. -

Stir at room temperature (RT) for 2 hours until the solution decolorizes.

-

Pour into ice water (100 mL) and extract with ethyl acetate (3 x 30 mL).

-

Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Verify mono-bromination via ¹H NMR (Singlet at ~4.4 ppm for -CH₂Br).

-

Step 2: Cyclization (Oxazole Formation)

-

Reagents: 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one (from Step 1), Acetamide (for 2-methyl) or Benzamide (for 2-phenyl).

-

Solvent: Neat (melt) or Toluene.

-

Mix: In a pressure vial, combine the

-bromoketone (1.0 equiv) and the amide (2.5 equiv). -

Heat: Heat the mixture to 130–140°C. The mixture will melt.

-

Monitor: Stir for 2–4 hours. The reaction generates HBr and water; the high temperature drives dehydration.

-

Workup: Cool to RT. Dissolve the residue in DCM and wash with saturated aqueous Na₂CO₃ (to neutralize HBr).

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Critical Consideration: For acid-sensitive substrates, add urea (1.0 equiv) or CaCO₃ to the melt to scavenge the generated HBr, preventing degradation of the oxazole ring.

Protocol B: Synthesis of 5-(4-tert-butylphenyl)oxazoles

Method: Robinson-Gabriel Cyclodehydration Mechanism: Intramolecular dehydration of 2-acylaminoketones.[1]

This method is ideal when the aryl group is required at the 5-position .

Precursor Preparation[1][2][3]

-

Target Precursor:

-(2-(4-tert-butylphenyl)-2-oxoethyl)amide. -

Synthesis: React 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride with an acid chloride or anhydride.

Detailed Protocol (Burgess Reagent Modification)

Traditional Robinson-Gabriel conditions (H₂SO₄ or POCl₃) can be harsh. The Burgess reagent (methyl

-

Dissolution: Dissolve the 2-acylaminoketone precursor (1.0 mmol) in anhydrous THF (10 mL) under Argon.

-

Addition: Add Burgess reagent (1.2 mmol) in one portion.

-

Reaction: Reflux the mixture at 70°C for 1–2 hours.

-

Workup: Cool to RT. Dilute with DCM and wash with water.

-

Purification: Flash chromatography.

Visualizing the Mechanisms

The following Graphviz diagram illustrates the divergent pathways to 4-substituted vs. 5-substituted oxazoles.

Caption: Divergent synthetic pathways determining the regiochemistry of the 4-tert-butylphenyl group.

Protocol C: Oxidative Cyclization (Metal-Free)

Method: Iodine-Mediated Cyclization of Enamides Application: Accessing 2,5-disubstituted oxazoles under mild conditions.[6]

Precursor[2][3]

-

Target:

-Styrylbenzamide derivative. -

Structure: Ar-CH=C(NH-CO-R)-H (This specific enamide configuration is required).

Detailed Protocol

-

Setup: In a round-bottom flask, dissolve the enamide (0.5 mmol) in Toluene (5 mL).

-

Reagents: Add Iodine (I₂, 0.5 mmol) and Potassium Carbonate (K₂CO₃, 1.0 mmol).

-

Note: TBHP (tert-Butyl hydroperoxide) can be used as a co-oxidant to make the reaction catalytic in iodine.

-

-

Reaction: Heat to 80°C for 6 hours.

-

Mechanism: Iodine activates the alkene (forming an iodonium ion), which is attacked by the amide oxygen. Base-mediated elimination of HI yields the oxazole.

-

Quench: Wash with aqueous Na₂S₂O₃ to remove excess iodine.

Comparative Data & Troubleshooting

Yield Comparison Table

| Method | Target Regiochem | Reagents | Typical Yield | Tolerance (t-Bu group) |

| Blümlein-Lewy | 4-Aryl | 60–85% | High | |

| Robinson-Gabriel | 5-Aryl | POCl₃ or Burgess Reagent | 75–92% | High (Burgess preferred) |

| Van Leusen | 5-Aryl | TosMIC, K₂CO₃, MeOH | 50–70% | Moderate (Sterics can hinder) |

| Oxidative (I₂) | 2,5-Diaryl | Enamide, I₂, K₂CO₃ | 65–80% | Excellent |

Troubleshooting Guide

-

Problem: Low yield in Blümlein-Lewy reaction.

-

Problem: Incomplete cyclization in Robinson-Gabriel.

-

Cause: Steric hindrance of the tert-butyl group affecting the enolization.

-

Solution: Switch to Burgess reagent or PPh₃/I₂ (Wipf protocol) instead of acid-catalyzed dehydration.

-

References

-

Robinson-Gabriel Synthesis Overview

-

Van Leusen Reaction for Oxazoles

-

Oxidative Cyclization Protocols

-

Silver-Mediated Synthesis (Alternative for Haloketones)

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synarchive.com [synarchive.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides [organic-chemistry.org]

Application Notes and Protocols for the Purification of 5-Substituted 1,3-Oxazoles

Introduction

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif integral to medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The functionality and biological activity of these molecules are critically dependent on the nature and position of their substituents, with 5-substituted 1,3-oxazoles being a particularly important class. The synthesis of these compounds can, however, result in a variety of impurities, including starting materials, reagents, and byproducts from side reactions.[5] The inherent chemical properties of the oxazole ring, particularly its sensitivity to acidic conditions, present unique challenges for purification.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for 5-substituted 1,3-oxazoles. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale for choosing a particular method, ensuring scientific integrity and the successful isolation of highly pure compounds.

Understanding the Challenges: The Chemistry of 5-Substituted 1,3-Oxazoles

The primary challenge in the purification of 5-substituted 1,3-oxazoles is the acid-lability of the oxazole ring. Silica gel, the most common stationary phase in chromatography, is inherently acidic and can cause degradation of the target molecule, leading to low yields and the introduction of new impurities.[6] The oxazole ring can undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of α-acylamino ketone derivatives.[7]

Furthermore, the nature of the substituent at the 5-position significantly influences the molecule's polarity, solubility, and crystallinity, which in turn dictates the most suitable purification strategy. Common impurities often include unreacted starting materials from syntheses like the Van Leusen reaction, such as aldehydes and tosylmethyl isocyanide (TosMIC), or byproducts from cyclodehydration reactions.[8]

A Strategic Approach to Purification

A successful purification strategy begins with a thorough analysis of the crude reaction mixture, typically using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify the number of components and their relative polarities. Based on this initial assessment, an appropriate purification technique can be selected.

Caption: A decision-making workflow for selecting the optimal purification technique.

Core Purification Techniques

Flash Column Chromatography

Flash column chromatography is the workhorse for the routine purification of 5-substituted 1,3-oxazoles due to its scalability and efficiency.[9] The key to success lies in mitigating the acidity of the silica gel.

Protocol: Flash Column Chromatography with Deactivated Silica Gel

-

Eluent Selection:

-

Begin by developing a suitable solvent system using TLC. A common starting point for many oxazole derivatives is a mixture of hexane and ethyl acetate.[6]

-

Gradually increase the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate) to achieve an Rf value of approximately 0.3 for the desired compound, which generally provides good separation.[6]

-

-

Silica Gel Deactivation:

-

To prevent degradation of the acid-sensitive oxazole, it is crucial to use deactivated silica gel. This can be achieved by treating the silica gel with a base. A common practice is to add 1% triethylamine to the eluent mixture.[6]

-

-

Column Packing:

-

Prepare a slurry of the deactivated silica gel in the chosen eluent.

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica to settle and then add a thin layer of sand on top to protect the silica bed during sample loading.[6]

-

Equilibrate the column by passing several column volumes of the eluent through it.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.[10]

-

-

Elution and Fraction Collection:

-

Begin elution with the chosen solvent system, applying positive pressure.

-

Collect fractions and monitor the elution process by TLC.

-

Once the product has eluted, it can be beneficial to flush the column with a more polar solvent to ensure all compounds have been eluted.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-substituted 1,3-oxazole.[6]

-

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) with 1% Triethylamine | Neutralizes acidic sites on silica, preventing oxazole ring degradation.[6] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good balance of polarity for a wide range of oxazole derivatives.[6] |

| Rf Target | 0.3 - 0.4 | Provides optimal separation and reasonable elution time.[10] |

| Sample Loading | Dry Loading | Often results in better peak shape and resolution compared to wet loading. |

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations where impurities have similar polarities to the product, or when very high purity is required (e.g., for pharmaceutical applications), preparative HPLC is the method of choice.[11][12] It is also highly effective for the separation of enantiomers if a chiral stationary phase is used.

Protocol: General Preparative HPLC

-

Method Development:

-

Develop the separation method on an analytical scale first to determine the optimal stationary phase and mobile phase composition.

-

Commonly used columns for oxazoles are C18 for reverse-phase or silica for normal-phase chromatography.

-

A typical mobile phase for reverse-phase HPLC is a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (use with caution for acid-sensitive oxazoles) or a buffer. For normal-phase, hexane/isopropanol or hexane/ethanol are common.

-

-

Scale-Up:

-

Once the analytical method is optimized, scale up to a preparative column with the same stationary phase. The flow rate and injection volume are increased proportionally to the column dimensions.

-

-

Sample Preparation:

-

Dissolve the crude or partially purified sample in the mobile phase at a concentration that avoids precipitation in the system.

-

-

Fraction Collection:

-

Use a fraction collector triggered by UV absorbance to collect the peaks corresponding to the pure product.

-

-

Product Isolation:

-

Combine the pure fractions and remove the solvent. For reverse-phase HPLC, this often involves lyophilization or extraction into an organic solvent followed by evaporation.

-

Crystallization

Crystallization is a highly effective and economical method for purifying solid 5-substituted 1,3-oxazoles, provided the compound has good crystallinity and is present in a high concentration in the crude mixture.

Protocol: Crystallization

-

Solvent Selection:

-

Dissolution:

-

Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

-

-

Cooling and Crystal Formation:

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

-

Further cooling in an ice bath can increase the yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove residual solvent.

-

Supercritical Fluid Chromatography (SFC)

SFC is a powerful, "green" purification technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[14][15] It is particularly well-suited for the separation of chiral compounds and thermally labile molecules.[16][17] SFC offers advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.[18]

Caption: A simplified workflow of a preparative Supercritical Fluid Chromatography (SFC) system.

Application in Oxazole Purification:

SFC is an excellent alternative to normal-phase HPLC for the purification of 5-substituted 1,3-oxazoles, especially for chiral separations. The use of CO2 as the primary mobile phase, often modified with a small amount of an alcohol like methanol, provides a non-aqueous, non-acidic environment, which is ideal for acid-sensitive oxazoles.

Conclusion

The successful purification of 5-substituted 1,3-oxazoles is critical for their advancement as therapeutic agents and research tools. A thorough understanding of the inherent chemical properties of the oxazole ring, particularly its acid sensitivity, is paramount in selecting and executing an appropriate purification strategy. While flash column chromatography with deactivated silica gel remains a primary and effective technique, preparative HPLC, crystallization, and the increasingly popular SFC offer powerful alternatives for achieving high levels of purity, especially for challenging separations. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently and efficiently purify this important class of heterocyclic compounds.

References

- Benchchem. (n.d.). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole.

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5 - Benchchem.

- (2025, August 5). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles.

- Google Patents. (n.d.). US7211674B2 - Process for the recovery of oxazole.

- Wikipedia. (n.d.). Supercritical fluid chromatography.

- (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

-

TSI Journals. (2012, May 26). Synthesis and Characterization of Substituted 5-([1][3][6] Triazolo [3,4-B][1][6][7] Thiadiazol-3-yl)-1,3-Benzoxazole Derivatives as Antimicrobial Agents. Retrieved from

- (n.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.

- Benchchem. (n.d.). The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.

- (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH.

- Shafer, C. M., & Molinski, T. F. (n.d.). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry. ACS Publications.

- (n.d.). (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.

- (n.d.). Rapid and convergent synthesis of a 2,4'-linked tri-oxazole in an approach to poly-oxazoles. stoltz2.caltech.edu.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- Buchi.com. (n.d.). Supercritical Fluid Chromatography.

- Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.

-

(n.d.). Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][7] Sigmatropic Rearrangement-Annulation Cascade. Retrieved from

- Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.

- (2025, August 7). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate.

- (n.d.). Application Compendium Solutions for Preparative HPLC.

- (2025, June 12). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT.

- KNAUER. (n.d.). Preparative HPLC – Efficient Purification Solutions.

- Ardena. (n.d.). Preparative HPLC Purification.

- (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition †. Sciforum.

- (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Who we serve.

- (n.d.). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping. DOI.

- (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.

- Benchchem. (n.d.). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography.

- (1999, December 27). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.

- (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

- (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.

- (n.d.). Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Journals.

- Google Patents. (n.d.). WO2000073288A1 - Method for preparing 5-substituted oxazoles.

- (2022, April 2). Preparative HPLC ( Separation - Purification ). YouTube.

- (n.d.). Quaternary Salt Formation of Substituted Oxazoles and Thiazoles1. Journal of the American Chemical Society.

- (2022, January 4). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. ASC – College Indapur.

- (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lcms.cz [lcms.cz]

- 12. ardena.com [ardena.com]

- 13. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 15. Supercritical Fluid Chromatography | Buchi.com [buchi.com]

- 16. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]

Application Notes & Protocols: 5-(4-Tert-butylphenyl)-1,3-oxazole as a Versatile Fluorescent Probe

Abstract: The field of fluorescence-based research continually seeks novel molecular tools with advantageous photophysical properties. Oxazole derivatives have emerged as a privileged class of fluorophores, demonstrating significant potential due to their synthetic accessibility and environmentally sensitive fluorescence.[1][2] This guide provides a comprehensive technical overview of 5-(4-tert-butylphenyl)-1,3-oxazole, a representative member of this class. We delve into the foundational principles governing its fluorescence, present detailed protocols for its complete photophysical characterization, and outline its application in sensing microenvironmental changes and in cellular imaging. The methodologies herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework to effectively utilize this promising fluorescent probe.

Scientific Principles & Mechanistic Overview

The utility of 5-(4-tert-butylphenyl)-1,3-oxazole as a fluorescent probe is rooted in its distinct molecular architecture. The 1,3-oxazole ring, a five-membered heterocycle, can function as either an electron-donating or withdrawing group, which is fundamental to creating molecules with strong intramolecular charge transfer (ICT) characteristics.[2] In this molecule, the phenyl and oxazole moieties form a conjugated π-system. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy orbital. The subsequent return to the ground state results in the emission of a photon, i.e., fluorescence.

The bulky, non-polar tert-butyl group enhances the molecule's lipophilicity and can influence its interactions within biological systems. A key feature of many oxazole-based dyes is their sensitivity to the local microenvironment.[1] Changes in solvent polarity, pH, or binding to a biological target can alter the energy levels of the excited state, leading to shifts in the emission wavelength and changes in fluorescence intensity.[2][3] This solvatochromic behavior is a powerful attribute, allowing the probe to report on the properties of its immediate surroundings.[4]

Core Photophysical Parameters: A Conceptual Framework

To effectively utilize any fluorescent probe, a baseline characterization of its key performance metrics is essential. These parameters dictate the optimal experimental setup and the types of applications for which the probe is best suited.

-

Excitation (λex) & Emission (λem) Maxima: The wavelengths at which the molecule most efficiently absorbs and emits light, respectively.

-

Stokes Shift: The difference in wavelength between the excitation and emission maxima (λem - λex). A larger Stokes shift is highly desirable as it minimizes self-quenching and simplifies the optical setup by reducing bleed-through between excitation and emission channels.[1]

-

Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] A higher quantum yield corresponds to a brighter probe.

-

Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before emitting a photon. This parameter can also be sensitive to the probe's environment.[1]

Protocol: Comprehensive Photophysical Characterization

This protocol provides a systematic workflow for determining the core photophysical properties of 5-(4-tert-butylphenyl)-1,3-oxazole.

Workflow for Photophysical Characterization

Caption: Workflow for determining key photophysical parameters.

Materials & Instrumentation

-

5-(4-tert-butylphenyl)-1,3-oxazole

-

Spectroscopic grade solvents (e.g., DMSO, Ethanol, Toluene, Dichloromethane)

-

Quinine sulfate (Quantum yield standard)

-

0.1 M Sulfuric Acid (H₂SO₄)

-

UV-Visible Spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh a small amount of 5-(4-tert-butylphenyl)-1,3-oxazole and dissolve it in high-purity DMSO to prepare a 1.0 mM stock solution.

-

Scientist's Note: DMSO is an excellent solvent for many organic fluorophores. Prepare the stock at a high concentration to minimize the volume added to aqueous solutions in later experiments, thereby reducing solvent effects.

-

-

Determination of Excitation and Emission Spectra:

-

Dilute the 1.0 mM stock solution in the solvent of interest (e.g., ethanol) to a final concentration of approximately 1-10 µM.

-

Using the UV-Visible spectrophotometer, scan the absorbance from 250 nm to 500 nm to find the maximum absorption wavelength (λex_max). Adjust the concentration so the peak absorbance is between 0.05 and 0.1.

-

Rationale: Keeping the absorbance below 0.1 is crucial to avoid the "inner filter effect," where emitted light is reabsorbed by other probe molecules, leading to inaccurate spectral shapes and quantum yield measurements.[5]

-

Transfer the solution to a quartz cuvette for the spectrofluorometer. Set the excitation wavelength to the determined λex_max.

-

Scan the emission spectrum from a wavelength ~10 nm above the excitation max to ~700 nm. The peak of this spectrum is the emission maximum (λem_max).

-

-

Calculation of Stokes Shift:

-

Calculate the Stokes shift using the formula: Stokes Shift (nm) = λem_max - λex_max.

-

-

Determination of Fluorescence Quantum Yield (ΦF):

-